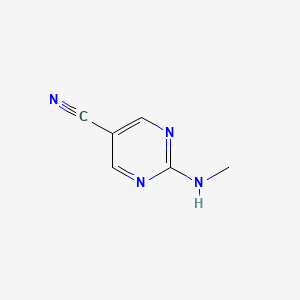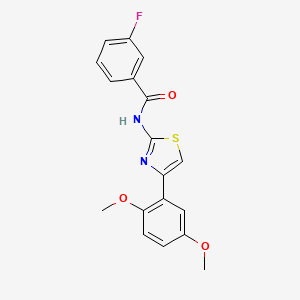
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide” is a chemical compound with the molecular formula C22H26FN3O3S . It is a complex organic molecule that contains several functional groups, including a piperazine ring, a sulfonyl group, and a cinnamamide group .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a piperazine ring, a sulfonyl group, and a cinnamamide group . The presence of these functional groups can significantly influence the physical and chemical properties of the molecule, as well as its biological activity.Aplicaciones Científicas De Investigación
Synthesis and Anti-ischemic Activity
Cinnamide derivatives, closely related to the compound , have been synthesized and characterized, displaying effective activities against neurotoxicity induced by glutamine in PC12 cells. An in vivo experiment indicated a protective effect on cerebral infarction, suggesting potential anti-ischemic applications (Jian-gang Zhong et al., 2018).
Antitubercular Evaluation
N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives have shown promising activity against Mycobacterium tuberculosis, with certain compounds exhibiting good antitubercular activity. This suggests that modifications around the cinnamamide structure could lead to effective antitubercular agents (Kavit N. Patel & V. Telvekar, 2014).
Fe-catalyzed Synthesis of Flunarizine
The synthesis of flunarizine, a drug related to the chemical structure of interest and known for its vasodilating effect and antihistamine activity, involves a process that could be relevant for synthesizing similar compounds. This highlights the potential for developing new drugs with improved cerebral blood circulation properties (R. N. Shakhmaev et al., 2016).
Dopamine D3 Receptor Radioligands
Carbon-11-labeled carboxamide derivatives, including structures akin to the compound , have been synthesized for potential PET radioligands targeting dopamine D3 receptors. This indicates a possible application in neurological research and imaging (Mingzhang Gao et al., 2008).
Inhibitory Activity on Carbonic Anhydrase
Sulfonamide derivatives incorporating ureido moieties, similar to the structural features of the compound , have shown inhibitory activity against carbonic anhydrase isoforms. This suggests potential applications in pharmacology, particularly in designing inhibitors for various isoforms of carbonic anhydrase (C. Congiu et al., 2015).
Mecanismo De Acción
While the specific mechanism of action of “N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide” is not available, compounds with similar structures have been found to inhibit equilibrative nucleoside transporters (ENTs) . ENTs play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .
Safety and Hazards
Direcciones Futuras
The future research directions for “N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide” could involve further investigation into its synthesis, physical and chemical properties, and biological activity. In particular, its potential role as an inhibitor of ENTs could be explored further, given the importance of these transporters in nucleotide synthesis and chemotherapy .
Propiedades
IUPAC Name |
(E)-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S/c23-20-8-10-21(11-9-20)25-14-16-26(17-15-25)30(28,29)18-4-13-24-22(27)12-7-19-5-2-1-3-6-19/h1-3,5-12H,4,13-18H2,(H,24,27)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEKAXTUGBVCRH-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(4S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate](/img/structure/B2598062.png)
![3-[[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2598065.png)
![1-(4-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2598067.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2598068.png)

![4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2598071.png)
![1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B2598072.png)
![N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide](/img/structure/B2598077.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2598079.png)

![Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2598081.png)
![Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2598083.png)
